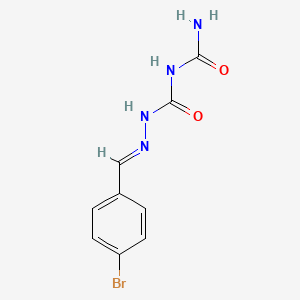
(2E)-2-(4-bromobenzylidene)-N-carbamoylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazine moiety linked to a bromobenzylidene group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine typically involves multiple steps, starting with the preparation of the hydrazine derivative and the bromobenzylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its biological activity.
Comparaison Avec Des Composés Similaires
(2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine can be compared with similar compounds such as:
4-Aminoantipyrine: Known for its use in biochemical assays and as an analgesic.
2,2′-Oxydiethylamine: Used in the synthesis of polymers and as a curing agent for epoxy resins.
The uniqueness of (2E)-1-{[(aminocarbonyl)amino]carbonyl}-2-(4-bromobenzylidene)hydrazine lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BrN4O2 |
|---|---|
Poids moléculaire |
285.10 g/mol |
Nom IUPAC |
1-[(E)-(4-bromophenyl)methylideneamino]-3-carbamoylurea |
InChI |
InChI=1S/C9H9BrN4O2/c10-7-3-1-6(2-4-7)5-12-14-9(16)13-8(11)15/h1-5H,(H4,11,13,14,15,16)/b12-5+ |
Clé InChI |
LOGRVVGVULBXGN-LFYBBSHMSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)NC(=O)N)Br |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)NC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



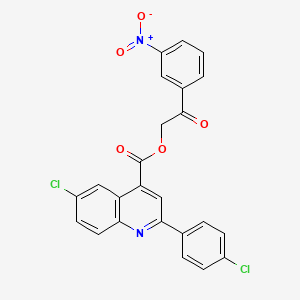
![2-[(2-methoxyethyl)amino]-3-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15086124.png)
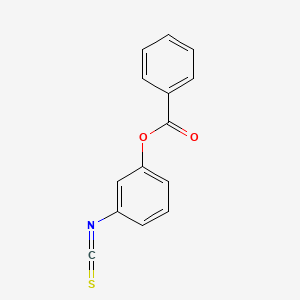
![N-(2-chlorobenzyl)-9-fluoro-7-hydroxy-3-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086137.png)

![4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15086148.png)

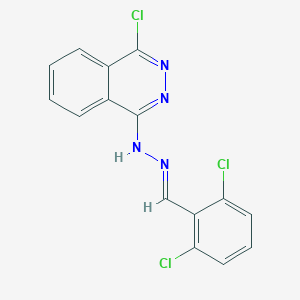
![3-Ethyl-5,6-dimethyl-2-((4-methylbenzyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15086176.png)
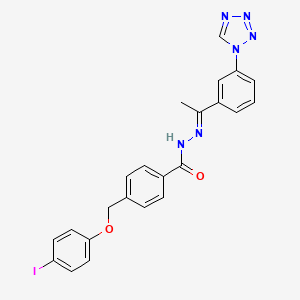
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B15086184.png)
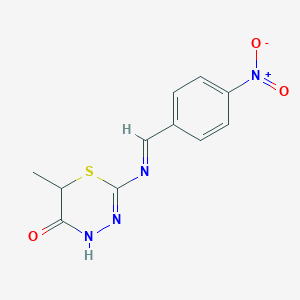
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15086195.png)
